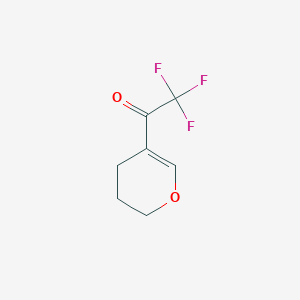

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFORTFPVUYECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396070 | |

| Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-74-0 | |

| Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 3,4-Dihydro-2H-pyran with Trifluoroacetic Anhydride

The most straightforward and commonly reported method involves the reaction of 3,4-dihydro-2H-pyran with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction proceeds via electrophilic acylation at the 5-position of the dihydropyran ring, yielding this compound in good yield.

- Reaction conditions: Typically carried out at ambient temperature with pyridine acting both as a base and nucleophilic catalyst.

- Mechanism: The trifluoroacetic anhydride activates the trifluoroacetyl group, which then electrophilically attacks the 5-position of the dihydropyran ring.

- Advantages: Simple, direct, and scalable.

- Reference: This method is described in detail in a synthetic scheme where 3,4-dihydro-2H-pyran and trifluoroacetic anhydride react in the presence of pyridine to afford the target compound.

Enzymatic Kinetic Resolution of 2-Acetoxymethyl-3,4-dihydro-2H-pyran

An alternative approach involves the enzymatic kinetic resolution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran to obtain enantiomerically enriched intermediates, which can then be converted to the trifluoroethanone derivative.

- Key steps:

- Enzymatic hydrolysis of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase (PPL) in phosphate buffer and acetone.

- Extended reaction times and repeated enzyme addition improve enantiomeric excess (e.e.) to >99%.

- Subsequent oxidation of the resulting alcohol intermediate to the aldehyde or ketone.

- Advantages: Provides stereochemical control, yielding optically active products.

- Limitations: Requires longer reaction times (up to 4 days) and multiple purification steps.

- Reference: Detailed in enzymatic resolution studies where the (R)-enantiomer of 3,4-dihydro-2H-pyran derivatives is obtained with high e.e., followed by oxidation to the trifluoroethanone.

Use of Trifluoroacetylation Reagents in the Presence of Lewis Acids

In some synthetic routes, trifluoroacetylation is facilitated by Lewis acids such as titanium tetrachloride (TiCl4), which activate the trifluoroacetyl source and promote conjugate addition reactions.

- Example: Reaction of this compound with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl4 leads to further functionalized dihydropyran derivatives.

- Significance: This method highlights the versatility of the trifluoroethanone intermediate in further synthetic transformations.

- Reference: The cascade process involving TiCl4-mediated conjugate addition is reported in synthetic organic chemistry literature.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct acylation method is the most practical for routine synthesis, providing a straightforward route to the target compound with good yields and purity.

- Enzymatic kinetic resolution offers a valuable approach when enantiomerically pure material is required, though it is more time-consuming and complex.

- Lewis acid catalysis expands the synthetic utility of the trifluoroethanone intermediate, allowing for further derivatization.

- Purification techniques such as neutral alumina chromatography and fractional distillation under reduced pressure are effective in obtaining high-purity products.

- Analytical monitoring by HPLC with chiral columns and NMR spectroscopy is essential for assessing reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research has indicated that compounds similar to 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone exhibit significant antiviral and antimicrobial activities. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological membranes. Studies have shown that derivatives of pyranones can inhibit viral replication and bacterial growth effectively. For instance, a study demonstrated that pyran derivatives could inhibit the replication of HIV and other viruses by interfering with their life cycles .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Researchers have synthesized novel derivatives that show promise in treating conditions such as cancer and inflammation. The ability to modify the pyran ring offers a pathway to create targeted therapies with improved efficacy and reduced side effects .

Material Science

Development of Fluorinated Polymers

this compound can be utilized in the production of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in harsh environments. The incorporation of trifluoromethyl groups into polymer backbones can enhance their properties, leading to materials that are useful in coatings, adhesives, and electronic components .

Nanotechnology Applications

In nanotechnology, this compound has been explored as a precursor for synthesizing nanoparticles with specific surface properties. These nanoparticles can be functionalized for various applications, including drug delivery systems where controlled release is crucial. The unique chemical structure allows for the attachment of biological molecules, making these nanoparticles suitable for targeted therapies .

Agrochemicals

Pesticide Development

The compound has potential applications in developing new pesticides and herbicides. Its structure suggests that it may possess herbicidal activity against certain plant species. Research into its efficacy as a pesticide is ongoing, focusing on its ability to disrupt metabolic pathways in target organisms while minimizing toxicity to non-target species .

Plant Growth Regulators

Additionally, derivatives of this compound are being investigated as plant growth regulators. These compounds could enhance growth rates or improve resistance to environmental stressors in crops. Field trials are necessary to evaluate their effectiveness and safety in agricultural settings .

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry examined a series of pyran derivatives including this compound for their antiviral properties against influenza virus. The results showed that certain modifications led to compounds with IC50 values in the low micromolar range.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory demonstrated the successful incorporation of this compound into a fluorinated polymer matrix. The resulting material exhibited enhanced thermal stability and chemical resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Electronic Effects

- Target Compound: The dihydropyran ring is electron-rich due to the oxygen atom, while the trifluoroacetyl group withdraws electrons, creating a polarized carbonyl group. This contrasts with analogs like 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, where the electron-withdrawing chloro and trifluoromethyl groups on the phenyl ring further reduce electron density .

- Fluorinated Phenyl Analogs: Compounds like 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone exhibit enhanced stability and lipophilicity due to fluorine’s inductive effects, making them suitable for pharmaceutical applications .

Steric Hindrance

- Brominated Fused-Ring Analogs : The brominated pyrroloazepin structure in ’s compound increases molecular weight and steric complexity, limiting its utility in straightforward synthetic pathways .

Reactivity and Stability

- Target Compound : The dihydropyran ring’s partial saturation may enhance stability against oxidation compared to fully aromatic analogs. However, the trifluoroacetyl group remains highly reactive toward nucleophiles like Grignard reagents or amines.

- Chloro/Trifluoromethyl Phenyl Analogs: The electron-deficient phenyl ring in 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone likely accelerates electrophilic substitution reactions, whereas the target compound’s dihydropyran system may favor ring-opening reactions .

Biological Activity

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is a compound characterized by its unique trifluoroethanone structure combined with a dihydropyran moiety. The compound's molecular formula is CHFO, and it has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.

- CAS Number : 109317-74-0

- Molecular Weight : 180.124 g/mol

- Molecular Structure : The compound features a trifluoromethyl group attached to a carbonyl adjacent to a dihydropyran ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Receptor Interaction : Research indicates that compounds containing dihydropyran structures can engage with adenosine receptors (A and A), which are implicated in anti-inflammatory processes. For instance, modifications of similar pyran-based compounds have shown high affinity for these receptors, suggesting that this compound may exhibit similar properties .

- Anti-inflammatory Effects : The dihydropyran moiety is associated with compounds that demonstrate anti-inflammatory actions through the modulation of cytokine release and inhibition of inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

- Toxicological Profile : Preliminary studies indicate that related compounds exhibit varying degrees of toxicity. For example, acute toxicity studies on similar structures have reported LD50 values ranging from 1640 to 3740 mg/kg in rats, indicating a moderate toxicity profile . Understanding the toxicological aspects is crucial for evaluating the safety of this compound in therapeutic contexts.

Case Study 1: Anti-inflammatory Activity

A study focusing on the synthesis and biological evaluation of pyran derivatives found that certain modifications led to enhanced binding affinity at A receptors. These findings suggest that similar modifications in this compound could yield potent anti-inflammatory agents .

Case Study 2: Toxicity Assessment

In toxicity assessments involving related dihydropyran compounds, significant irritation was noted at high concentrations. The acute inhalation exposure showed transient signs of ocular and respiratory irritation at concentrations above 1310 ppm . This emphasizes the need for careful handling and further investigation into the safety profile of this compound.

Data Table: Biological Activity Summary

Q & A

Q. What are the critical safety protocols for handling 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone in laboratory settings?

Answer:

- Safety Data: The compound requires handling in well-ventilated areas with personal protective equipment (PPE), including gloves and goggles. Consult safety data sheets (SDS) for immediate first-aid measures (e.g., eye exposure requires rinsing with water and medical consultation) .

- Storage: Store in airtight containers away from incompatible reagents (e.g., strong oxidizing agents). No specific flammability data is available, but treat as a potential irritant.

Q. How can researchers confirm the identity and purity of this compound using spectroscopic methods?

Answer:

- Key Identifiers:

- Analytical Methods:

- NMR: Look for characteristic trifluoromethyl (δ ~110-120 ppm in ¹⁹F NMR) and pyran ring proton signals (δ 4.0–5.5 ppm in ¹H NMR).

- Mass Spectrometry: Exact mass should match theoretical molecular weight (e.g., 196.04 g/mol for C₇H₇F₃O₂).

Advanced Research Questions

Q. What synthetic strategies are effective for preparing this compound?

Answer:

-

Grignard Reaction Pathway:

-

Alternative Route (Friedel-Crafts Acylation):

Q. How can researchers resolve contradictions in reaction yields reported for trifluoroethanone derivatives?

Answer:

- Case Study: reports 65–78% yields for 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone using toluene and m-(aminomethyl)benzylamine.

- Mitigation Strategies:

- Purity Control: Use HPLC or GC-MS to identify by-products (e.g., incomplete acylation intermediates).

- Solvent Effects: Replace toluene with polar aprotic solvents (e.g., DMF) to improve reagent solubility.

- Catalyst Screening: Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl₂) to enhance reaction efficiency .

Q. What are the applications of this compound in medicinal chemistry or materials science?

Answer:

- Drug Intermediate: Trifluoroethanone derivatives are key precursors for protease inhibitors (e.g., Odanacatib) and antimalarial agents. The trifluoromethyl group enhances metabolic stability and bioavailability .

- Materials Science: The pyran ring enables π-stacking interactions, making it useful in organic semiconductors or metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.